molecular formula C23H14N2O7 B4964301 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No. B4964301
M. Wt: 430.4 g/mol
InChI Key: BCGBNXOYBCLBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It also activates the caspase-3 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exhibits anti-inflammatory, analgesic, and anti-tumor properties. It also has potential applications in the development of materials with improved mechanical properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its potential for multiple applications. However, its limited solubility in water and other solvents can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate. One direction is the development of more efficient synthesis methods to improve its yield and purity. Another direction is the exploration of its potential applications in the development of new materials with improved properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the reaction of the resulting product with 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid and a coupling agent. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. It has been studied for its anti-inflammatory, analgesic, and anti-tumor properties.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-20(14-5-11-17(12-6-14)25(30)31)13-32-23(29)15-7-9-16(10-8-15)24-21(27)18-3-1-2-4-19(18)22(24)28/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGBNXOYBCLBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.